molecular formula C22H23N3O3S2 B2966544 N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide CAS No. 300814-89-5

N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide

Cat. No.: B2966544
CAS No.: 300814-89-5
M. Wt: 441.56
InChI Key: HOCQBBFSEOFONT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]tridecatriene), a prop-2-en-1-yl substituent, and a sulfanyl-linked acetamide group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)30-20(19)24-22(25)29-13-18(26)23-14-8-10-15(28-2)11-9-14/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCQBBFSEOFONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, including case studies and research findings.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step reaction involving the formation of an intermediate chalcone followed by nucleophilic substitution with N-(4-methoxyphenyl)-2-chloroacetamide. The structural integrity was confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with single-crystal X-ray diffraction analysis. Notably, the compound exhibits an E-configuration at the double bond and features a thiazole ring which is significant for its biological properties .

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit promising anticancer activities. For instance, studies on related thiazole derivatives have shown potent antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range .

The proposed mechanism for the anticancer activity involves inhibition of tubulin polymerization, which is critical for cell division. This action disrupts the mitotic spindle formation leading to cell cycle arrest in cancer cells . Additionally, some compounds have been reported to act as alkylating agents on DNA, causing N7 methylation which further contributes to their cytotoxic effects against resistant cancer types .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds related to this compound significantly inhibited the growth of various cancer cell lines including Mia PaCa-2 and PANC-1 cells.
    CompoundCell LineIC50 (µM)
    1Mia PaCa-20.25
    2PANC-10.15
    3RKO0.30
    These results highlight the potential of this compound class as therapeutic agents against pancreatic and colorectal cancers.
  • Animal Studies : Animal models have also been employed to assess the efficacy of these compounds in vivo. Compounds showed significant tumor regression in xenograft models of human cancers when administered at specific dosages.

Comparison with Similar Compounds

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

  • Structure: Features a simpler sulfanyl-acetamide backbone with an aminophenyl substituent (Fig. 1 in ).
  • Bioactivity: Synthesized for antimicrobial applications, leveraging the amide group’s role in drug design.
  • Crystallography : Analyzed using SHELX software, revealing intermolecular N–H···O and C–H···O hydrogen bonds critical for stability .

N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide

  • Structure : Contains a sulfonamido group instead of a sulfanyl linkage, increasing polarity and hydrogen-bonding capacity.
  • Crystallography : Stabilized by intramolecular C–H···O interactions and intermolecular N–H···O bonds, as reported in single-crystal X-ray studies .
Feature Target Compound 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
Core Structure Tricyclic thiadiazatricyclo system Linear acetamide with sulfanyl linkage Sulfonamido-phenylacetamide
Key Substituents Prop-2-en-1-yl, methoxyphenyl 2-Aminophenyl, methoxyphenyl 4-Methoxybenzenesulfonamido
Bioactivity (Reported) Not explicitly available Antimicrobial Not explicitly available
Crystallographic Method Likely SHELX-based refinement SHELX refinement Single-crystal X-ray diffraction

Thiadiazatricyclic Analogues

  • Conformational rigidity , enhancing target selectivity.
  • Electron-deficient cores, enabling interactions with enzymes like kinases or proteases.

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